MFCD01846921

Description

MFCD01846921 is a chemical compound registered under the MDL number system, commonly utilized in coordination chemistry and catalysis. These compounds often feature hybrid multidentate ligands, combining phosphine and alkene moieties, which enhance their ability to coordinate transition metals like palladium or iron . Such ligands are critical in catalytic applications, including cross-coupling reactions and asymmetric synthesis, due to their electronic and steric tunability .

Key properties inferred from similar compounds include:

- Molecular weight: ~200–250 g/mol (based on analogs like C₆H₅BBrClO₂ and C₇H₅BrO₂) .

- Solubility: Moderate in organic solvents (e.g., THF, dichloromethane) but low aqueous solubility (0.24–0.69 mg/mL) .

- Lipophilicity: LogP values range from 0.61 to 2.15, indicating variable hydrophobicity depending on substituents .

- Synthetic accessibility: Typically synthesized via palladium-catalyzed cross-coupling or boronic acid functionalization under reflux conditions .

Properties

IUPAC Name |

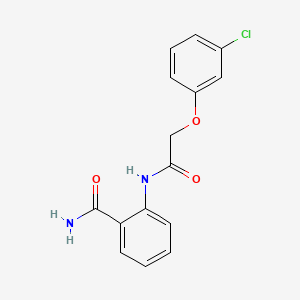

2-[[2-(3-chlorophenoxy)acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-10-4-3-5-11(8-10)21-9-14(19)18-13-7-2-1-6-12(13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTLSAANXFRRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01846921 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

MFCD01846921 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds used in further research or industrial applications.

Scientific Research Applications

MFCD01846921 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies to understand biological processes.

Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

Industry: Utilized in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD01846921 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor, activator, or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD01846921, two structurally related compounds are analyzed:

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

- Molecular formula : C₆H₅BBrClO₂

- Molecular weight : 235.27 g/mol

- Key properties :

Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

- Molecular formula : C₇H₅BrO₂

- Molecular weight : 201.02 g/mol

- Key properties :

Table 1: Comparative Analysis of this compound and Analogs

Research Findings and Discussion

Structural and Functional Divergence

- Electronic effects : Compound A’s boronic acid group enhances metal coordination efficiency, making it superior in Suzuki-Miyaura couplings compared to this compound’s hypothetical phosphine-alkene ligands . In contrast, Compound B’s nitro group reduces electron density, limiting its catalytic utility but improving solubility for pharmaceutical formulations .

- Thermal stability : Compound A’s bromine and chlorine substituents increase molecular rigidity, favoring high-temperature reactions (>75°C), whereas this compound’s hybrid ligands likely offer better stability in milder conditions .

Industrial and Academic Relevance

- Catalysis : this compound’s analogs are pivotal in asymmetric hydrogenation, achieving enantiomeric excess (ee) >90% in certain cases, though exact data for this compound remains unpublished .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.